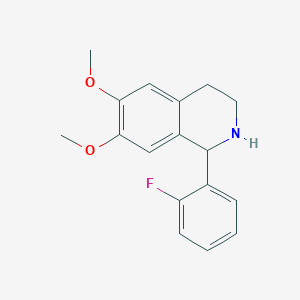

1-(2-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (2F-6,7-DMTI) is a novel, synthetic compound with potential applications in medicinal chemistry, biochemistry and pharmacology. It is a member of the tetrahydroisoquinoline family, which is a group of compounds that have been studied for their pharmacological properties. 2F-6,7-DMTI has been found to possess a range of biological activities, such as anti-inflammatory, analgesic, anti-malarial, and anti-cancer activities.

Scientific Research Applications

Crystal Structure Analysis

The compound has been analyzed through single crystal X-ray diffraction, revealing distinct modes of interactions and molecular conformations, particularly influenced by “organic fluorine” in crystal packing (Choudhury, Nagarajan, & Row, 2003).

Synthesis and Structure-Activity Relationship

A method for synthesizing a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines was developed, including in silico studies for pharmacodynamic and pharmacokinetic properties, highlighting their potential as drug candidates (Azamatov et al., 2023).

Deconstruction for Selective Agent Development

Research on the deconstruction of the 6,7-dimethoxytetrahydroisoquinoline moiety aimed to separate σ2 receptor affinity from P-glycoprotein (P-gp) activity, suggesting a promising strategy for developing P-gp selective agents (Pati et al., 2015).

Conformation and Stereocontrol

Studies on the conformation of derivatives around the exocyclic C-C bond in optically active diaryl tetrahydroisoquinoline derivatives have implications for stereocontrol when used as catalysts (Naicker et al., 2011).

Anticonvulsant Potential

Research has identified certain derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines with significant anticonvulsant activity, contributing to the development of new anticonvulsant agents (Gitto et al., 2010).

Metabolite Identification and Transporter-Mediated Excretion

Identification of metabolites and investigation of the transporter-mediated renal and hepatic excretion of these metabolites has been conducted for certain derivatives, providing insights into drug metabolism and disposition (Umehara et al., 2009).

Development of Radiopharmaceuticals

Fluorine-18 labeled derivatives have been synthesized and evaluated as potential radiopharmaceuticals for PET imaging, contributing to the study of P-glycoprotein function in the brain (Savolainen et al., 2015).

properties

IUPAC Name |

1-(2-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c1-20-15-9-11-7-8-19-17(13(11)10-16(15)21-2)12-5-3-4-6-14(12)18/h3-6,9-10,17,19H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOHYOOOJHCIHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199107 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2363443.png)

![3-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2363444.png)

![methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B2363446.png)

![2-(2-Methoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363448.png)

![(E)-N-[1-(3,5-Dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2363450.png)

![methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2363454.png)

![4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2363457.png)

![methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate](/img/structure/B2363460.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2363462.png)